Bioisosteric Replacement Validated Against Six-Membered Heterocycles in Drug Scaffolds
Angular spirocyclic azetidines, including the spiro[azetidine-3,2'-chromane] scaffold family, have been validated as bioisosteric replacements for common saturated six-membered heterocycles such as morpholine and piperazine [1]. In direct head-to-head scaffold replacement studies, incorporating an angular spirocyclic azetidine into the anticancer drug Sonidegib (replacing the morpholine moiety) and into Danofloxacine (replacing the piperazine moiety) yielded patent-free analogs that retained similar physicochemical properties and high biological activity [1].
| Evidence Dimension | Scaffold replacement outcome (activity retention) |
|---|---|
| Target Compound Data | Spirocyclic azetidine-containing Sonidegib analog: high activity retained |
| Comparator Or Baseline | Parent Sonidegib (morpholine-containing); parent Danofloxacine (piperazine-containing) |
| Quantified Difference | Comparable physicochemical properties with retained high activity |
| Conditions | In vitro anticancer and antibacterial assays; molecular scaffold replacement studies |
Why This Matters
Validates that spiro[azetidine-3,2'-chromane] represents a procurement-worthy scaffold for creating novel, patent-free analogs of existing drugs with preserved pharmacological profiles.
- [1] Kirichok AA, Tkachuk H, Levchenko K, et al. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 2025, 64(7), e202418850. View Source
